1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
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Overview
Description
“1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione” is a chemical compound with the CAS Number: 786728-84-5 . Its molecular weight is 222.24 , and its molecular formula is C11H14N2O3 . The IUPAC name for this compound is 1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,5-imidazolidinetrione .
Physical and Chemical Properties This compound is a solid at room temperature . It has a melting point of 110-111°C .
Scientific Research Applications
Synthesis and Inhibitory Activity
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione has been explored in the context of synthesizing various compounds. For instance, a study by D’yachenko et al. (2017) focused on synthesizing a series of imidazolidine-2,4,5-triones with high yields and testing them as inhibitors of soluble human epoxide hydrolase, demonstrating significant inhibitory activity (D’yachenko et al., 2017).
Role in the Synthesis of Pharmacologically Active Compounds
Lee et al. (2010) investigated imidazolidine-2,4,5-trione in the synthesis of pharmacologically and agrochemically important compounds. The synthesis involved active components like imidazolidine-2,4,5-trione for desired properties (Lee et al., 2010).
Inhibition of Cholinergic Enzymes
Pejchal et al. (2011) synthesized a series of novel imidazolidine-2,4,5-trione derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds showed significant inhibitory activity, surpassing standard drugs in some cases (Pejchal et al., 2011).
Catalytic Asymmetric Chemoselective Applications
Wang et al. (2016) developed a method using imidazolidine-2,4,5-trione for the catalytic asymmetric chemoselective 1,3-dipolar cycloaddition of azomethine ylide, leading to the construction of biologically important spiro[imidazolidine-2,3'-oxindole] frameworks (Wang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFLMQCHNBGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione |
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